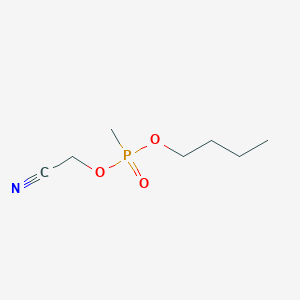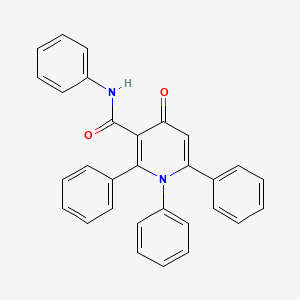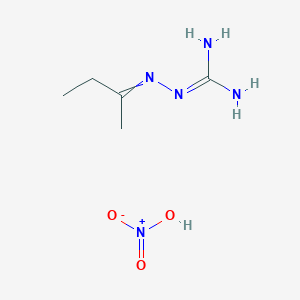
2,6-Bis-(dibenzylhydroxymethyl)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-(dibenzylhydroxymethyl)-piperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom This particular compound is characterized by the presence of two dibenzylhydroxymethyl groups attached to the piperidine ring at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(dibenzylhydroxymethyl)-piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylpiperidine. This intermediate is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the initial formation of dibenzylpiperidine followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,6-Bis-(dibenzylhydroxymethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
2,6-Bis-(dibenzylhydroxymethyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Bis-(dibenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl groups can interact with hydrophobic pockets in proteins, affecting their function. The compound may also act as a chelating agent, binding to metal ions and altering their reactivity.
類似化合物との比較
Similar Compounds
2,6-Bis-(hydroxymethyl)pyridine: Similar in structure but with pyridine instead of piperidine.
2,6-Bis-(benzylhydroxymethyl)pyridine: Similar but with pyridine and only one benzyl group.
2,6-Bis-(dibenzylhydroxymethyl)pyridine: Similar but with pyridine instead of piperidine.
Uniqueness
2,6-Bis-(dibenzylhydroxymethyl)-piperidine is unique due to the presence of two dibenzylhydroxymethyl groups attached to a piperidine ring. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, making it distinct from similar compounds with pyridine rings.
特性
CAS番号 |
58451-87-9 |
|---|---|
分子式 |
C35H39NO2 |
分子量 |
505.7 g/mol |
IUPAC名 |
2-[6-(2-hydroxy-1,3-diphenylpropan-2-yl)piperidin-2-yl]-1,3-diphenylpropan-2-ol |
InChI |
InChI=1S/C35H39NO2/c37-34(24-28-14-5-1-6-15-28,25-29-16-7-2-8-17-29)32-22-13-23-33(36-32)35(38,26-30-18-9-3-10-19-30)27-31-20-11-4-12-21-31/h1-12,14-21,32-33,36-38H,13,22-27H2 |
InChIキー |
CMEAGPOJDJVIAH-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC(C1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
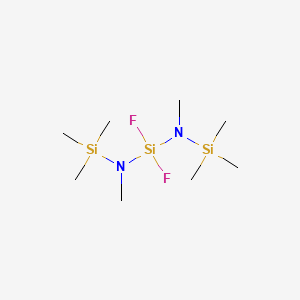
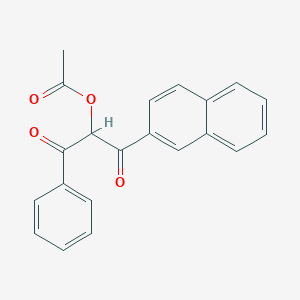
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
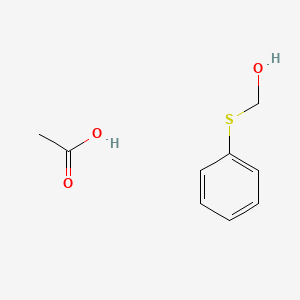

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
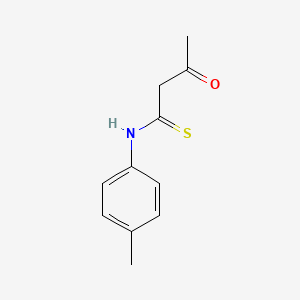
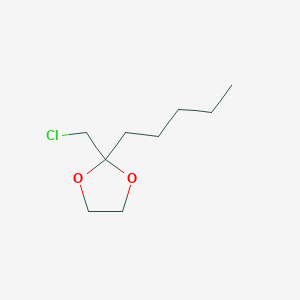
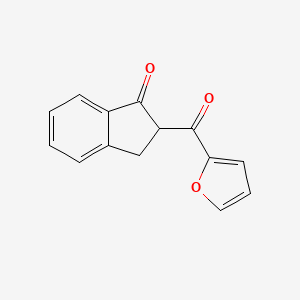
![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
